Synthetic Utility: Direct Precursor to Clinically Evaluated Cizolirtine
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine is a documented intermediate in the synthesis of Cizolirtine, an analgesic agent that has progressed to Phase II clinical trials [1]. In contrast, the simpler analog (1-Methyl-1H-pyrazol-5-yl)methanamine (CAS 863548-52-1) is primarily utilized as a reactant for GPR142 agonists for type 2 diabetes [2] and exhibits general cytotoxicity (IC50 2.43-14.65 µM against cancer cell lines) but is not associated with any clinically evaluated drug .
| Evidence Dimension | Downstream Pharmaceutical Application |
|---|---|
| Target Compound Data | Direct synthetic precursor to Cizolirtine (Phase II clinical candidate for analgesia and urinary incontinence) [1] |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-5-yl)methanamine (CAS 863548-52-1): Precursor to GPR142 agonists (research tool for type 2 diabetes) [2] |
| Quantified Difference | Target compound leads to a Phase II clinical candidate vs. comparator leads to a research-stage target |
| Conditions | Synthetic pathway defined in patent literature [3] |
Why This Matters
For medicinal chemistry groups, procuring a building block with a direct, validated link to a clinical candidate significantly increases the potential translational value of a research project compared to a compound with only general, preclinical activity.
- [1] Justia Patents. (2010). 1-METHYLPYRAZOLE MODULATORS OF SUBSTANCE P, CALCITONIN GENE-RELATED PEPTIDE, ADRENERGIC RECEPTOR, AND/OR 5-HT RECEPTOR (US Patent 20100291151). Retrieved from https://patents.justia.com/patent/20100291151 View Source
- [2] BOC Sciences. (n.d.). 5-(Aminomethyl)-1-methylpyrazole - CAS 863548-52-1. Retrieved from https://buildingblock.bocsci.com/5-aminomethyl-1-methylpyrazole-cas-863548-52-1-item-29-166784.html View Source
- [3] Justia Patents. (2005). Process for obtaining Cizolirtine and its enantiomers (US Patent 20060135788). Retrieved from https://patents.justia.com/patent/20060135788 View Source
